molecular formula C10H13BrO B1283391 1-Bromo-4-(2-methoxypropan-2-yl)benzene CAS No. 119027-36-0

1-Bromo-4-(2-methoxypropan-2-yl)benzene

Cat. No. B1283391
M. Wt: 229.11 g/mol
InChI Key: SVSUUYAOGAZDBT-UHFFFAOYSA-N
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Description

The compound "1-Bromo-4-(2-methoxypropan-2-yl)benzene" is a brominated aromatic compound with a methoxypropan-2-yl substituent on the benzene ring. This structure suggests potential reactivity typical of bromoaromatics, such as participation in electrophilic aromatic substitution reactions, and the presence of the methoxy group could influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. For instance, a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . This indicates that the synthesis of such brominated compounds can be achieved with reasonable yields through a multi-step process.

Molecular Structure Analysis

The molecular structure of bromoaromatic compounds can be quite diverse, as seen in the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes . These structures exhibit a range of interactions, including Br···Br, C-H···Br, and C-Br···π, which can significantly influence the packing and overall stability of the crystal structure. The dihedral angles between substituent groups on the benzene ring, as observed in similar compounds, can also affect the molecular conformation and reactivity .

Chemical Reactions Analysis

Bromoaromatic compounds are known to participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the presence of a bromo substituent can facilitate electrophilic aromatic substitution reactions, which are fundamental in the synthesis of many complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoaromatic compounds are influenced by the nature of the substituents on the benzene ring. For instance, the presence of a methoxy group can affect the solubility and electronic properties of the molecule . The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that hydrogen bonding and Br···O interactions can contribute to the formation of two-dimensional architectures . These interactions are crucial for understanding the material properties of such compounds.

Scientific Research Applications

Masked Acetonyl Bromide in Organic Synthesis

The study by Horning, Kavadias, and Muchowski (1970) demonstrated the utility of related bromo compounds in organic synthesis. They showed that certain bromo compounds, when generated in situ, function as masked acetonyl bromides, useful in various synthetic processes. This research suggests potential applications of 1-Bromo-4-(2-methoxypropan-2-yl)benzene in synthetic chemistry, especially in the formation of complex organic molecules (Horning, Kavadias, & Muchowski, 1970).

Radical Cyclisation to Tetrahydrofuran Derivatives

In a study by Esteves, Ferreira, and Medeiros (2007), controlled-potential reduction of related bromo compounds was used to synthesize tetrahydrofuran derivatives. This process, catalyzed by nickel compounds, indicates the potential for 1-Bromo-4-(2-methoxypropan-2-yl)benzene in the efficient synthesis of important organic structures, particularly tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).

Antimicrobial Properties

K. Liaras and colleagues (2011) investigated compounds related to 1-Bromo-4-(2-methoxypropan-2-yl)benzene for their antimicrobial properties. They found these compounds to exhibit potent activity against various microorganisms, suggesting that 1-Bromo-4-(2-methoxypropan-2-yl)benzene could have potential applications in the development of new antimicrobial agents (Liaras et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-bromo-4-(2-methoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUUYAOGAZDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567809
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-methoxypropan-2-yl)benzene

CAS RN

119027-36-0
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-methoxypropan-2-yl)benzene
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Synthesis routes and methods I

Procedure details

A mixture of 6.87 g of ethyl 4-bromobenzoate (10) was allowed to react with 64 mL (1.4 M in toluene) of methyl magnesium bromide in THF at −40° C. for 1 hour, and the reaction mixture was gradually warmed to 0° C. The reaction was quenched with saturated aqueous ammonium chloride solution and the resultant mixture was extracted with ethyl acetate. The organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. Purification by silica gel chromatography (50:1 to 10:1 hexanes-ethyl acetate) afforded 6.44 g (99% yield) of 2-(4-bromophenyl)propan-2-o1; MS (AP/CI) observed: 199.1 (M+H−H2O)+, 100%; 213.1, 215.1 (M−H)−, 60%, 80%. 2-(4-Bromophenyl)propan-2-o1 (1.77 g) and iodomethane (1.16 g) in THF (100 mL) were treated with sodium hydride, 60% in mineral oil (328 mg). After stirring for 24 h at room temperature, the reaction mixture was quenched with dilute aqueous hydrochloric acid, was extracted with ethyl acetate, and the organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The resultant oil was purified by silica gel chromatography (200:1 hexanes-ethylacetate) to afford 0.5 g of 1-bromo-4-(1-methoxy-1-methyl-ethyl)-benzene; 13C NMR (400 MHz, CDCl3) δ 145.35, 131.53, 127.91, 121.00, 50.90, 28.60.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Bromo-phenyl)-propan-2-ol (Preparation 39, 1.77g, 8.2 mmol) and methyl iodide (0.5 mL, 8.2 mmol) in tetrahydrofuran (100 mL) were treated with sodium hydride (60% dispersion in mineral oil, 328 mg, 8.2 mmol). The mixture was stirred for 24 hours at room temperature, was poured into 0.5 M aqueous hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (200:1 hexanes-ethyl acetate) to afford 500 mg (27% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 145.4, 131.5, 127.9, 121.0, 76.7, 50.9, 28.1; MS (AP/Cl) 197.0, 199.0 (M+H—OMe)+.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Franzen - 2020 - search.proquest.com
This work includes the design and synthesis of an allosteric LRRK2 inhibitor series with the intention of improving physicochemical properties, such as solubility, permeability, and PFI. …
Number of citations: 0 search.proquest.com

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